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Compound of Interest

Compound Name:
(4-Bromo-3-

methoxyphenyl)methanol

Cat. No.: B096659 Get Quote

This guide provides a detailed overview of the spectroscopic data for (4-bromo-3-
methoxyphenyl)methanol, a key intermediate in pharmaceutical and materials science

research. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with generalized experimental protocols for their

acquisition. This information is crucial for the structural elucidation and quality control of this

compound.

Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for (4-bromo-3-methoxyphenyl)methanol.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.4 d 1H Ar-H

~7.0 d 1H Ar-H

~6.8 dd 1H Ar-H

~4.6 s 2H -CH₂OH

~3.9 s 3H -OCH₃

~2.5 (variable) br s 1H -OH

Note: Predicted chemical shifts are based on the analysis of similar structures and general

principles of NMR spectroscopy. The exact chemical shifts and coupling constants would be

determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~156 Ar-C-O

~140 Ar-C-CH₂

~133 Ar-CH

~128 Ar-CH

~112 Ar-CH

~110 Ar-C-Br

~64 -CH₂OH

~56 -OCH₃

Note: These are predicted chemical shifts. The actual experimental values may vary slightly.

Table 3: IR Spectroscopic Data
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Frequency (cm⁻¹) Intensity Assignment

3500-3200 Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600-1450 Medium-Strong C=C stretch (aromatic ring)

1250-1200 Strong
C-O-C stretch (aryl ether,

asymmetric)

1050-1000 Strong C-O stretch (primary alcohol)

~1040 Medium
C-O-C stretch (aryl ether,

symmetric)

800-600 Strong C-Br stretch

Table 4: Mass Spectrometry Data
m/z Ion

215.97859 / 217.97654 [M]⁺ (Molecular ion peak with bromine isotopes)

216.98587 / 218.98382 [M+H]⁺

238.96781 / 240.96576 [M+Na]⁺

198.97585 / 200.97380 [M+H-H₂O]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with

approximately equal intensity. The monoisotopic mass of (4-Bromo-3-
methoxyphenyl)methanol is 215.97859 Da[1].

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified (4-bromo-3-
methoxyphenyl)methanol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C

NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) or a soft

ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for

generating intact molecular ions.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the

molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be

used for accurate mass determination and elemental composition analysis.

Visualizations
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The following diagrams illustrate the workflow of spectroscopic analysis and the structure of (4-
bromo-3-methoxyphenyl)methanol.

Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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